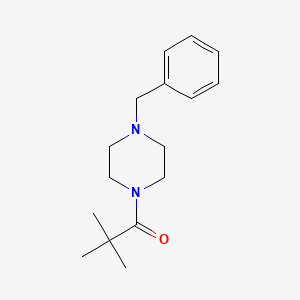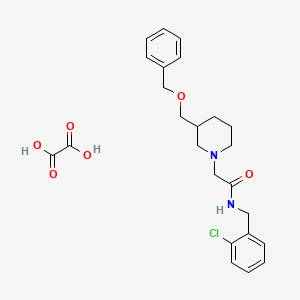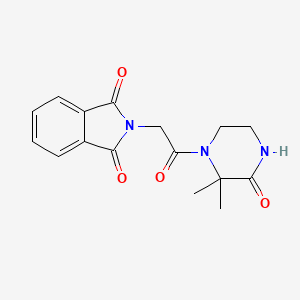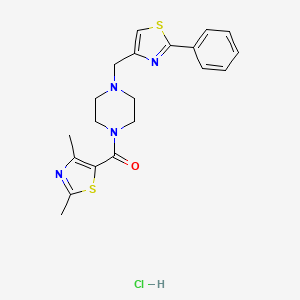
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylpiperazine derivatives are a class of compounds that have been extensively studied for their various biological activities . They often serve as key structures in pharmaceuticals and exhibit a wide range of properties depending on their specific structures .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” has a molecular weight of 301.41 .Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antidepressant and Antipsychotic Properties
Antidepressant Potential
A study by Martínez-Esparza et al. (2001) investigated a series of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as new antidepressants. The compounds showed affinity for both 5-HT transporter and 5-HT1A receptors, with several demonstrating significant antidepressant-like activity in pharmacological tests. This suggests their role in enhancing serotoninergic neurotransmission, which could lead to more efficacious treatment of depression (Martínez-Esparza et al., 2001).
Antipsychotic Activity
Kohara et al. (2002) synthesized a series of thieno[2,3‐b][1,5]benzoxazepine derivatives, related to the compound , which demonstrated potent antipsychotic activity. These compounds, being analogues of loxapine, a known antipsychotic drug, indicate the potential of benzylpiperazine derivatives in treating psychiatric disorders (Kohara et al., 2002).
Inhibition of HIV-1 Attachment
- HIV-1 Attachment Inhibition: Wang et al. (2009) developed azaindole derivatives from a lead compound similar to "1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one" as inhibitors of HIV-1 attachment. This work highlights the role of these compounds in interfering with the interaction between the viral gp120 and the host cell receptor CD4, demonstrating their potential as antiviral agents (Wang et al., 2009).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNSDXYPRJFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2675901.png)

![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)

![3-(4-Bromophenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene](/img/structure/B2675907.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)




![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)

![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
